2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Overview
Description
This compound, also known by its CAS Number 1308650-39-6, is a chemical with a molecular weight of 278.2 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is 2-[4-(2-pyridinyl)-1,3-thiazol-2-yl]ethanamine dihydrochloride . Its InChI code is 1S/C10H11N3S.2ClH/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8;;/h1-3,6-7H,4-5,11H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 278.2 .Scientific Research Applications
Tautomerism and Electron Distribution
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis has identified six competitive isomeric structures within a relative energy difference of about 4 kcal/mol. These structures demonstrate a competition between the thiazole and pyridine groups for accommodating tautomeric hydrogen, leading to electron-donating properties in certain structures (Bhatia, Malkhede, & Bharatam, 2013).
Protonation Sites and Hydrogen Bonding
This compound has been studied for its crystal structures showing different sites of protonation and distinct hydrogen bonding patterns. These structural characteristics are crucial for understanding its interaction in various chemical environments (Böck et al., 2021).
Structural Characterization and Polymorphism
Polymorphic forms of compounds related to 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride have been characterized. This includes the study of different molecular conformations and intermolecular hydrogen bonding patterns, providing insights into the compound's versatility in crystal formation (Böck et al., 2020).
Antimicrobial Activity
Some derivatives of this compound have shown promising antimicrobial activity. This application is significant in the field of medical chemistry, where new antibacterial and antifungal agents are constantly in demand (Abdelhamid et al., 2010).
Synthesis Techniques
Advances in synthetic techniques, including microwave-assisted synthesis and metal-free approaches, have been applied to this compound and its derivatives. These methods offer efficient pathways for producing biologically potent molecules (Mariappan et al., 2016).
Application in Corrosion Inhibition
Thiazole derivatives, closely related to 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride, have been investigated for their potential as corrosion inhibitors for iron. This application is crucial in industrial contexts where corrosion can be a significant issue (Kaya et al., 2016).
Asymmetric Synthesis Catalysis
This compound has been involved in studies related to asymmetric synthesis, where it acts as a ligand in catalytic systems. This application is essential in the field of synthetic organic chemistry (Nyamato et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S.2ClH/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8;;/h1-3,6-7H,4-5,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNAOIYTIWTUAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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